A Technical Guide to the Mechanism of Action of Tiplasinin (PAI-039)
A Technical Guide to the Mechanism of Action of Tiplasinin (PAI-039)
Abstract
The Fibrinolytic System and the Central Role of PAI-1
The dissolution of fibrin clots, a process known as fibrinolysis, is essential for maintaining vascular patency and preventing thrombosis. This system is tightly regulated by a cascade of serine proteases and their inhibitors. The central effector of this process is plasmin , an enzyme that directly degrades the fibrin mesh of a blood clot.[3]
Core Mechanism of Action of Tiplasinin
The sequence of events is as follows:
-
Enhanced Fibrinolysis: The sustained activity of tPA and uPA leads to increased conversion of plasminogen to plasmin, resulting in a profibrinolytic state and accelerated degradation of fibrin clots.[8]
Preclinical Validation and Quantitative Profile
-
In Vivo Efficacy: In rat models of ferric chloride-induced arterial thrombosis, oral administration of Tiplasinin demonstrated significant antithrombotic efficacy. It prevented carotid artery occlusion and increased the time to occlusive thrombosis.[9][10] For instance, a dose of 1.0 mg/kg prevented occlusion in 68% of pretreated animals.[9]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₂₄H₁₆F₃NO₄ | [10] |
| Molecular Weight | 439.4 g/mol | [10] |
| Target | Plasminogen Activator Inhibitor-1 (PAI-1) | [1][11] |
| IC₅₀ (human PAI-1) | 2.7 µM | [10][11] |
| Oral Bioavailability (Rat) | 43 ± 15.3% | [8] |
| Plasma Half-life (Rat) | 6.2 ± 1.3 h | [8] |
| Effective Dose (Rat) | 1-3 mg/kg for prevention of arterial occlusion | [9] |
Experimental Protocol: Chromogenic PAI-1 Activity Assay
Workflow Diagram
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Reconstitute uPA to a stock concentration and prepare a working solution (e.g., 10 nM) in assay buffer.
-
Prepare a stock solution of Tiplasinin (e.g., 10 mM in DMSO) and create a serial dilution series in assay buffer.
-
Prepare a working solution of a uPA-specific chromogenic substrate (e.g., S-2444) according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Enzyme Addition:
-
Add 20 µL of the uPA working solution to all wells.
-
-
Substrate Reaction and Measurement:
-
Add 20 µL of the chromogenic substrate working solution to all wells to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic reading) or after a fixed endpoint (e.g., 15 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each Tiplasinin concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)).
-
Plot the percent inhibition against the logarithm of the Tiplasinin concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
References
-
Title: Tiplasinin - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization Source: ResearchGate URL: [Link]
-
Title: A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence Source: PubMed URL: [Link]
-
Title: Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization Source: PubMed URL: [Link]
-
Title: Plasminogen Activator Inhibitor-1 Signaling Pathway Source: Creative Diagnostics URL: [Link]
-
Title: PAI-1: An Integrator of Cell Signaling and Migration Source: PubMed Central URL: [Link]
-
Title: Plasminogen activator inhibitor-1: the double-edged sword in apoptosis Source: PubMed URL: [Link]
-
Title: The TGF-β1/p53/PAI-1 Signaling Axis in Vascular Senescence: Role of Caveolin-1 Source: MDPI URL: [Link]
-
Title: Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist in a rat model of thrombosis Source: ResearchGate URL: [Link]
-
Title: Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis Source: PubMed URL: [Link]
-
Title: Tiplasinin | C24H16F3NO4 | CID 6450819 Source: PubChem - NIH URL: [Link]
-
Title: What PAI-1 inhibitors are in clinical trials currently? Source: Patsnap Synapse URL: [Link]
-
Title: What are Plasmin inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
Sources
- 1. Tiplasinin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are Plasmin inhibitors and how do they work? [synapse.patsnap.com]
- 4. PAI-1: An Integrator of Cell Signaling and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasminogen activator inhibitor-1: the double-edged sword in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiplaxtinin, a novel, orally efficacious inhibitor of plasminogen activator inhibitor-1: design, synthesis, and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
